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Compound of Interest

4-(2-Chlorophenyl)piperidine
Compound Name:
hydrochloride
CAS No.: 82211-92-5
Cat. No.: B1612792
. J

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Scaffold in
Medicinal Chemistry

4-(2-Chlorophenyl)piperidine hydrochloride, with the Chemical Abstracts Service (CAS)
number 82211-92-5, represents a distinct chemical entity within the broader class of
phenylpiperidine derivatives. While its para-substituted counterpart, 4-(4-
chlorophenyl)piperidine, has been more extensively studied, the ortho-chloro isomer presents a
unique steric and electronic profile that warrants dedicated investigation. This guide aims to
provide a comprehensive technical overview of 4-(2-Chlorophenyl)piperidine hydrochloride,
consolidating available data and inferring scientifically grounded insights based on related
structures to empower researchers in their drug discovery and development endeavors.

This compound is primarily recognized as a chemical intermediate, a foundational building
block for the synthesis of more complex molecules and potential drug candidates.[1] The
strategic placement of the chlorine atom at the ortho position of the phenyl ring can significantly
influence the molecule's conformational preferences, binding interactions with biological
targets, and metabolic fate compared to its isomers. Phenylpiperidine scaffolds are integral to a
wide array of pharmacologically active agents, particularly those targeting the central nervous
system (CNS).[2] Therefore, 4-(2-Chlorophenyl)piperidine hydrochloride serves as a
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valuable starting point for exploring novel chemical space in the pursuit of innovative
therapeutics.

Physicochemical Properties: A Foundation for
Application

Understanding the fundamental physicochemical properties of 4-(2-Chlorophenyl)piperidine
hydrochloride is paramount for its effective use in research and synthesis. These properties
dictate its solubility, stability, and handling requirements.

Property Value Source
CAS Number 82211-92-5 [3]
Molecular Formula C11H1sCI2N [3]
Molecular Weight 232.15 g/mol [3]

Piperidine, 4-(2-chlorophenyl)-,
Synonyms _ [3]
hydrochloride (1:1)

Storage 2-8°C, Refrigerator [3]

Shipping Conditions Ambient [3]

The hydrochloride salt form generally imparts increased water solubility and crystallinity
compared to the free base, facilitating its handling and formulation in aqueous media for
experimental assays. The purity of commercially available batches is typically reported to be
greater than 97%.[1]

Synthesis and Purification: Crafting the Core
Scaffold

While specific, detailed protocols for the synthesis of 4-(2-Chlorophenyl)piperidine
hydrochloride are not extensively documented in publicly accessible literature, general
synthetic strategies for 4-arylpiperidines can be adapted. A plausible and commonly employed
approach involves a multi-step sequence starting from a suitable piperidone precursor.
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A generalized synthetic workflow is outlined below:

Synthesis of 4-(2-Chlorophenyl)piperidine
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Caption: Generalized synthetic workflow for 4-(2-Chlorophenyl)piperidine hydrochloride.

Experimental Protocol: A Representative Synthesis

The following is a generalized, illustrative protocol based on common organic chemistry
principles for the synthesis of 4-arylpiperidines. Note: This protocol has not been validated for
4-(2-Chlorophenyl)piperidine hydrochloride specifically and should be adapted and
optimized by a qualified chemist.

Step 1: Grignard Reaction

e To a solution of 2-chlorophenylmagnesium bromide (prepared from 2-bromochlorobenzene
and magnesium turnings) in anhydrous tetrahydrofuran (THF), add a solution of N-benzyl-4-
piperidone in anhydrous THF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or
argon).

o Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

e Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield crude N-benzyl-4-(2-chlorophenyl)-4-hydroxypiperidine.

Step 2: Dehydration and Reduction
» Dissolve the crude alcohol from Step 1 in a suitable solvent such as toluene.

e Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to
reflux with a Dean-Stark apparatus to remove water.

» Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

o Cool the reaction mixture, wash with a saturated agueous solution of sodium bicarbonate,
and then with brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Dissolve the resulting crude tetrahydropyridine intermediate in ethanol or methanol and
subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a
hydrogen atmosphere.

 After the reaction is complete (monitored by TLC or gas chromatography), filter the catalyst
and concentrate the filtrate to obtain crude N-benzyl-4-(2-chlorophenyl)piperidine.

Step 3: Deprotection and Salt Formation

e The N-benzyl protecting group can be removed by hydrogenolysis, often concurrently with
the reduction of the tetrahydropyridine in the previous step, or by using a reagent like a-
chloroethyl chloroformate followed by methanolysis.

o Once the deprotection is complete, purify the resulting 4-(2-chlorophenyl)piperidine free base
by column chromatography.

» Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol.
e Add a solution of hydrogen chloride (e.g., 2 M in diethyl ether) dropwise with stirring.

o Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under
vacuum to yield 4-(2-Chlorophenyl)piperidine hydrochloride as a solid.

Analytical Characterization: Ensuring Purity and
Identity

Rigorous analytical characterization is essential to confirm the identity and purity of 4-(2-
Chlorophenyl)piperidine hydrochloride. A combination of spectroscopic and
chromatographic techniques should be employed.

Key Analytical Techniques:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR spectroscopy will provide information on the number and connectivity of protons
in the molecule, including characteristic signals for the piperidine ring protons and the
aromatic protons of the 2-chlorophenyl group.

o 183C NMR spectroscopy will show distinct signals for each carbon atom, confirming the
carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for
confirming the elemental composition of the molecule by providing a highly accurate mass
measurement.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be
developed to assess the purity of the compound and to separate it from potential isomers
(ortho-, meta-, para-). The separation of chlorophenylpiperazine isomers has been
successfully achieved using HPLC, suggesting a similar approach would be effective for
chlorophenylpiperidine isomers.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic
absorption bands for the functional groups present, such as N-H stretching for the secondary
amine hydrochloride and C-ClI stretching.

Analytical Workflow

FTIR Spectroscopy

Mass Spectrometry
(HRMS)

HPLC Analysis

4-(2-Chlorophenyl)piperidine
Hydrochloride Sample

A

‘ w| NMR Spectroscopy
i (H,=C)
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Caption: A typical analytical workflow for the characterization of 4-(2-Chlorophenyl)piperidine
hydrochloride.

Applications in Research and Drug Development

As a chemical intermediate, 4-(2-Chlorophenyl)piperidine hydrochloride is a valuable
starting material for the synthesis of a diverse range of molecules with potential therapeutic
applications.[1] The broader class of phenylpiperidine derivatives has been extensively
explored in medicinal chemistry, and their biological activities can provide insights into the
potential applications of this specific ortho-chloro isomer.

Potential Therapeutic Areas:

o Central Nervous System (CNS) Disorders: Phenylpiperidine derivatives are well-known for
their activity at various CNS targets. They are key components in the development of
treatments for neurological and psychiatric disorders.[2] The substitution pattern on the
phenyl ring is a critical determinant of receptor selectivity and potency.

» Analgesia: Certain 4-arylpiperidine derivatives have shown significant analgesic activity.[5]
The introduction of a 2-chlorophenyl moiety could modulate the analgesic properties of novel
compounds derived from this scaffold.

e Receptor Modulation:

o Sigma Receptors (oR): Piperidine-containing compounds have been identified as high-
affinity ligands for sigma receptors, which are implicated in a variety of neurological
conditions.

o Histamine Hs Receptors (HsR): The piperidine core is a crucial structural element for dual-
acting antagonists of histamine Hs and sigma-1 receptors, which have shown promise in
preclinical pain models.[6]

o Dopamine and Serotonin Receptors: The phenylpiperidine scaffold is a common feature in
ligands for dopamine and serotonin receptors, which are important targets for
antipsychotic and antidepressant drugs.
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The study of structure-activity relationships (SAR) is crucial in this context. The specific position
of the chlorine atom in 4-(2-Chlorophenyl)piperidine hydrochloride can lead to unique
interactions with target proteins, potentially offering improved selectivity or a novel
pharmacological profile compared to its meta- and para-isomers.[7]

4-(2-Chlorophenyl)piperidine
Hydrochloride

(Novel Chemical Entities)

Pote ntial Ther apeutlc A plications
Receptor Modulation
CNS Disorders (Analgesw) ((S|gma Histamine, etc))

Click to download full resolution via product page

Caption: Potential research applications stemming from 4-(2-Chlorophenyl)piperidine
hydrochloride.

Safety and Handling: A Prudent Approach

While a specific Safety Data Sheet (SDS) for 4-(2-Chlorophenyl)piperidine hydrochloride is
not widely available, data from closely related compounds, such as 4-(4-
chlorophenyl)piperidine and other piperidine derivatives, can provide guidance on appropriate
handling procedures.

General Safety Precautions:
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e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

» Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
any dust or vapors.

» Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after
handling.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

Based on analogues, this class of compounds may cause skin and eye irritation.[8] It is
imperative to consult the supplier-specific SDS upon receipt of the material for detailed and
accurate safety information.

Conclusion: A Scaffold with Untapped Potential

4-(2-Chlorophenyl)piperidine hydrochloride (CAS 82211-92-5) is a chemical intermediate
with considerable, yet largely unexplored, potential in medicinal chemistry and drug discovery.
While direct research on this specific isomer is limited, the well-established pharmacological
importance of the phenylpiperidine scaffold suggests that it is a valuable tool for the synthesis
of novel compounds targeting a range of therapeutic areas, particularly within the central
nervous system. This guide provides a foundational understanding of its properties, potential
synthetic routes, and analytical considerations, intended to serve as a catalyst for further
research and innovation. As with any specialized chemical, adherence to rigorous safety
protocols and thorough analytical characterization are paramount to its successful application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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